4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole
Overview
Description
4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a fluorine and a nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce the nitro group, forming 2-fluoro-3-nitrobenzene.
Formation of Pyrazole Ring: The nitro-substituted benzene is then reacted with hydrazine and a suitable carbonyl compound (such as methyl acetoacetate) to form the pyrazole ring.
Purification: The final product is purified through recrystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography, may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Fluorinated aromatic compounds with different substituents.
Scientific Research Applications
4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological assays to study enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. Similar compounds include:
4-(2-Fluoro-4-nitrophenyl)-1-methyl-1H-pyrazole: Different position of the nitro group.
4-(3-Fluoro-2-nitrophenyl)-1-methyl-1H-pyrazole: Different position of the fluorine atom.
4-(2-Fluoro-3-nitrophenyl)-1-ethyl-1H-pyrazole: Different alkyl group on the pyrazole ring.
These compounds may exhibit different chemical and biological properties due to the variations in their structures.
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Properties
IUPAC Name |
4-(2-fluoro-3-nitrophenyl)-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-13-6-7(5-12-13)8-3-2-4-9(10(8)11)14(15)16/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQZBYZCLKLJHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=CC=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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